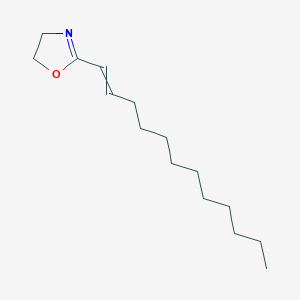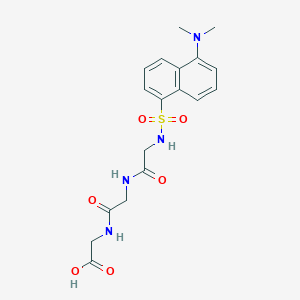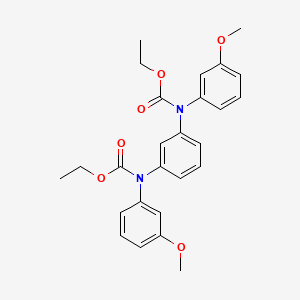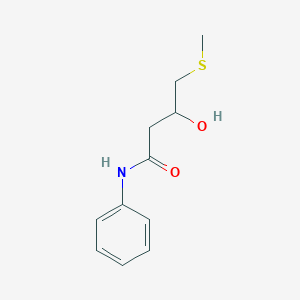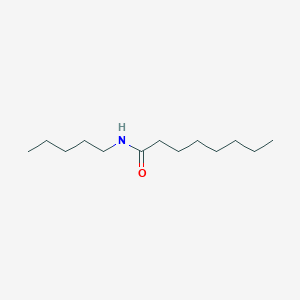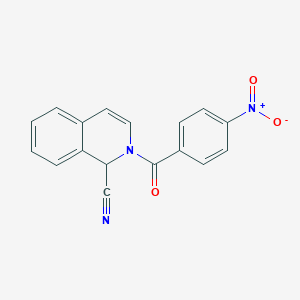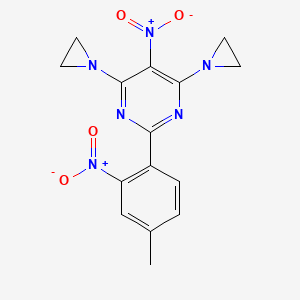
Pyrimidine, 4,6-bis(1-aziridinyl)-2-(4-methylnitrophenyl)-5-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrimidine, 4,6-bis(1-aziridinyl)-2-(4-methylnitrophenyl)-5-nitro- is a complex organic compound that belongs to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-member ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pyrimidine, 4,6-bis(1-aziridinyl)-2-(4-methylnitrophenyl)-5-nitro- typically involves multi-step organic reactions. The starting materials often include pyrimidine derivatives, aziridine, and nitrobenzene derivatives. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure conditions to facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
Pyrimidine, 4,6-bis(1-aziridinyl)-2-(4-methylnitrophenyl)-5-nitro- can undergo various chemical reactions, including:
Oxidation: The nitro groups can be oxidized to form different oxidation states.
Reduction: The nitro groups can be reduced to amines.
Substitution: The aziridinyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a catalyst), and nucleophiles (e.g., amines or thiols). The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro groups may yield corresponding amines, while substitution reactions may result in the replacement of aziridinyl groups with other functional groups.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry: Utilized in the development of new materials or chemical processes.
Mécanisme D'action
The mechanism of action of pyrimidine, 4,6-bis(1-aziridinyl)-2-(4-methylnitrophenyl)-5-nitro- involves its interaction with specific molecular targets and pathways. The aziridinyl groups may interact with nucleophilic sites in biomolecules, leading to the formation of covalent bonds and subsequent biological effects. The nitro groups may also play a role in redox reactions, influencing the compound’s activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrimidine, 4,6-diamino-2-(4-methylnitrophenyl)-5-nitro-: Similar structure but with amino groups instead of aziridinyl groups.
Pyrimidine, 4,6-bis(1-aziridinyl)-2-(4-chlorophenyl)-5-nitro-: Similar structure but with a chlorophenyl group instead of a methylnitrophenyl group.
Uniqueness
Pyrimidine, 4,6-bis(1-aziridinyl)-2-(4-methylnitrophenyl)-5-nitro- is unique due to the presence of both aziridinyl and nitro groups, which contribute to its distinct chemical reactivity and potential applications. The combination of these functional groups may result in unique biological and chemical properties not observed in similar compounds.
Propriétés
Numéro CAS |
64315-08-8 |
|---|---|
Formule moléculaire |
C15H14N6O4 |
Poids moléculaire |
342.31 g/mol |
Nom IUPAC |
4,6-bis(aziridin-1-yl)-2-(4-methyl-2-nitrophenyl)-5-nitropyrimidine |
InChI |
InChI=1S/C15H14N6O4/c1-9-2-3-10(11(8-9)20(22)23)13-16-14(18-4-5-18)12(21(24)25)15(17-13)19-6-7-19/h2-3,8H,4-7H2,1H3 |
Clé InChI |
LQEGSTSQIUKEGA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C2=NC(=C(C(=N2)N3CC3)[N+](=O)[O-])N4CC4)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


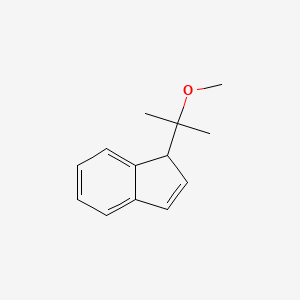
![Pyridinium, 3-(aminocarbonyl)-1-[(4-methoxyphenyl)methyl]-, chloride](/img/structure/B14490120.png)
![[1-(3,4-Dimethoxyphenyl)cyclopentyl]acetyl chloride](/img/structure/B14490133.png)
![1-[2-(Ethenyloxy)ethyl]-1,4-dihydropyridine-3-carboxamide](/img/structure/B14490134.png)
